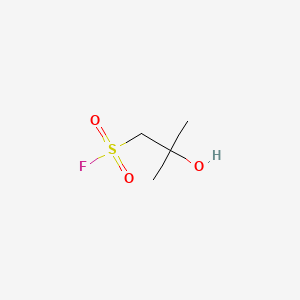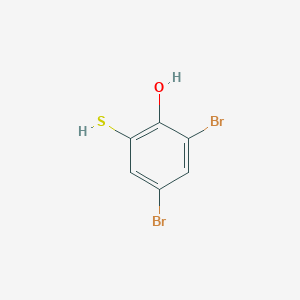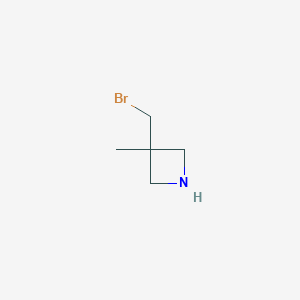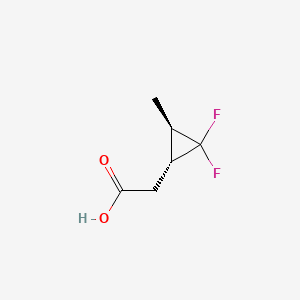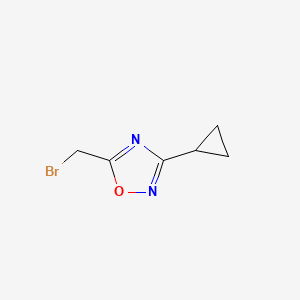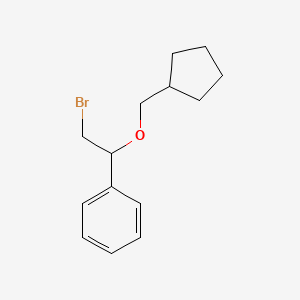
(2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene is an organic compound with the molecular formula C14H19BrO and a molecular weight of 283.2 g/mol . This compound features a benzene ring substituted with a bromine atom and a cyclopentylmethoxy group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene typically involves the bromination of a suitable precursor, such as (1-(cyclopentylmethoxy)ethyl)benzene, using bromine or a brominating agent in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of (1-(cyclopentylmethoxy)ethyl)benzene derivatives with different functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of (1-(cyclopentylmethoxy)ethyl)benzene.
Applications De Recherche Scientifique
(2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of biological pathways and mechanisms involving brominated compounds.
Medicine: As a precursor in the development of new drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, forming reactive intermediates that interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Bromoethyl)benzene: A simpler analog with a bromine atom attached to an ethyl group on the benzene ring.
(2-Bromo-2-methyl-1-phenylcyclopropyl)benzene: A more complex analog with a cyclopropyl group and a bromine atom.
Uniqueness
(2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene is unique due to the presence of the cyclopentylmethoxy group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C14H19BrO |
|---|---|
Poids moléculaire |
283.20 g/mol |
Nom IUPAC |
[2-bromo-1-(cyclopentylmethoxy)ethyl]benzene |
InChI |
InChI=1S/C14H19BrO/c15-10-14(13-8-2-1-3-9-13)16-11-12-6-4-5-7-12/h1-3,8-9,12,14H,4-7,10-11H2 |
Clé InChI |
LXLRRPJVRMIWQE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)COC(CBr)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


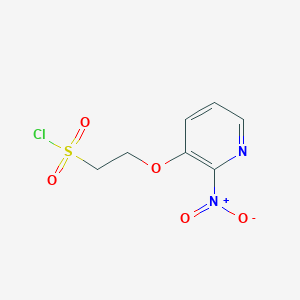
![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B15301956.png)
![4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15301960.png)
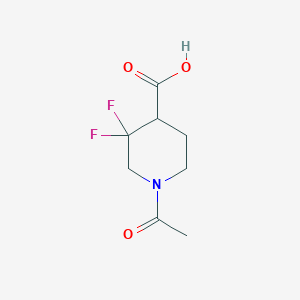
![2-Bromo-7-oxaspiro[4.5]decane](/img/structure/B15301966.png)
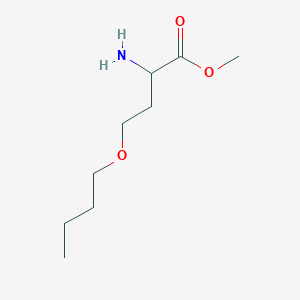
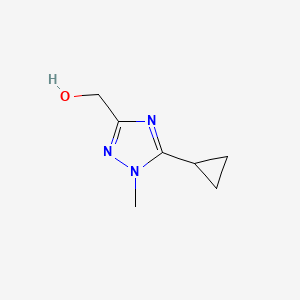
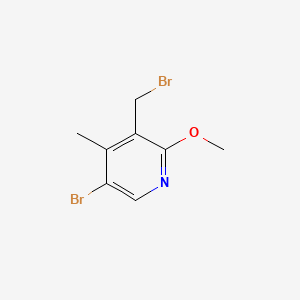
![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylicacid](/img/structure/B15301990.png)
